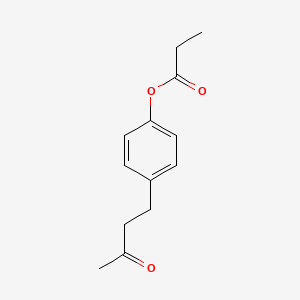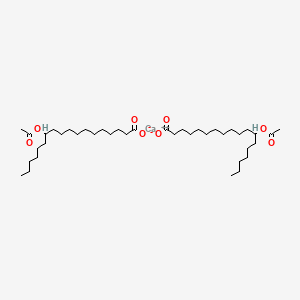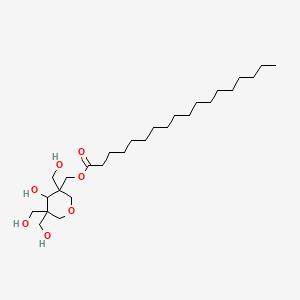
(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate is a complex organic compound that features a pyran ring substituted with multiple hydroxyl groups and a stearate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate typically involves the esterification of stearic acid with a tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methanol precursor. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to promote ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. Its structural features make it a suitable candidate for investigating the interactions between enzymes and substrates.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of hydroxyl groups and ester linkages may impart bioactivity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an additive in polymer formulations to enhance properties such as flexibility and thermal stability.
Mecanismo De Acción
The mechanism of action of (Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate involves its interaction with molecular targets through its hydroxyl and ester functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions that influence the compound’s behavior in biological and chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A sterically hindered phenolic antioxidant used in polymer stabilization.
Methanesulfonyl chloride: An organosulfur compound used in organic synthesis.
Uniqueness
(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate is unique due to its combination of a pyran ring with multiple hydroxyl groups and a stearate ester
Propiedades
Número CAS |
67953-13-3 |
|---|---|
Fórmula molecular |
C27H52O7 |
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
[4-hydroxy-3,5,5-tris(hydroxymethyl)oxan-3-yl]methyl octadecanoate |
InChI |
InChI=1S/C27H52O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(31)34-23-27(20-30)22-33-21-26(18-28,19-29)25(27)32/h25,28-30,32H,2-23H2,1H3 |
Clave InChI |
BPFNDUHQLDMVAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC1(COCC(C1O)(CO)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


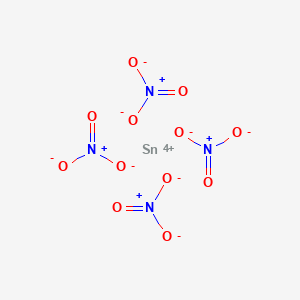
![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)
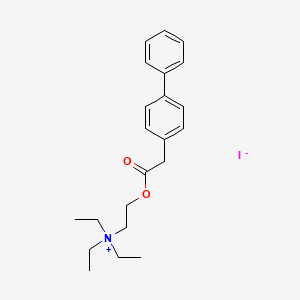
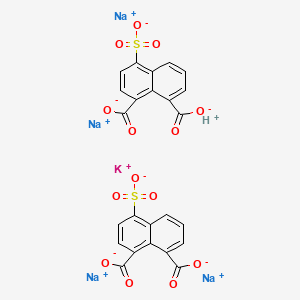
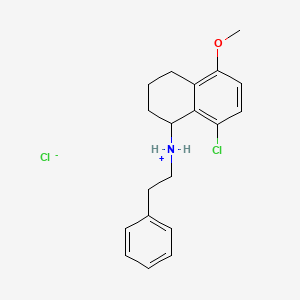
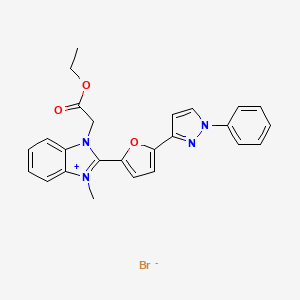
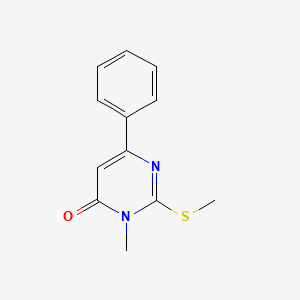
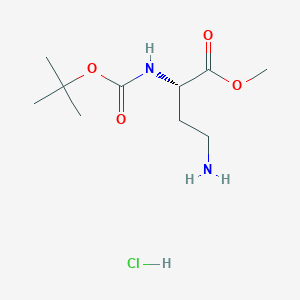
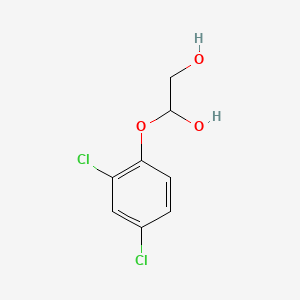
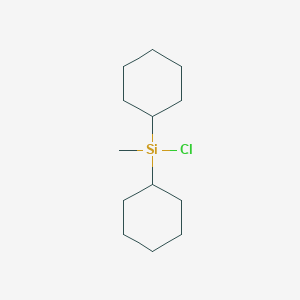
![Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13783523.png)
